

Pharmacological Profile of BW 245C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	BW 245C
CAS No.:	72814-32-5
Cat. No.:	B1668152

[Get Quote](#)

Executive Summary

BW 245C is a synthetic, high-affinity agonist selective for the Prostaglandin D2 receptor 1 (DP1).^[1] Unlike the endogenous ligand Prostaglandin D2 (

), which activates both DP1 and DP2 (CRTH2) receptors, **BW 245C** exhibits strict selectivity for DP1, making it an indispensable tool for dissecting the specific physiological roles of the DP1 signaling axis.

This guide details the molecular characteristics, pharmacodynamic profile, and validated experimental protocols for **BW 245C**. It is designed to provide researchers with the causal logic required to design robust assays in cardiovascular, ocular, and metabolic research.

Molecular Characterization

BW 245C is a hydantoin derivative designed to mimic the pharmacophore of

while eliminating the instability and cross-reactivity associated with the prostanoid structure.

Property	Detail
Common Name	BW 245C
IUPAC Name	(4S)-(3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid
CAS Number	72814-32-5
Molecular Formula	
Molecular Weight	368.47 g/mol
Solubility	Soluble in organic solvents (ethanol, DMSO, DMF) up to ~20 mg/ml.[2] Sparingly soluble in aqueous buffers (requires pH > 7.0 for stability).
Storage	-20°C; protect from light and moisture. Stable for >2 years if stored properly.

Pharmacodynamics & Mechanism of Action

Receptor Selectivity and Affinity

BW 245C is defined by its high affinity for the DP1 receptor and lack of significant activity at the DP2 (CRTH2) receptor. This selectivity is critical for distinguishing the anti-inflammatory/vasodilatory effects (DP1-mediated) from the chemotactic/pro-inflammatory effects (DP2-mediated) of

Table 1: Comparative Receptor Affinity Profile

Receptor	Ligand	Affinity (/)	Functional Outcome
DP1	BW 245C	~0.5 - 1.0 nM	Full Agonist (cAMP)
DP1		~1.0 nM	Full Agonist
DP2 (CRTH2)	BW 245C	> 10,000 nM	Inactive
EP2	BW 245C	~500 nM	Partial Agonist (Weak)
TP (Thromboxane)	BW 245C	Inactive	No Effect

Note: While highly selective for DP1, **BW 245C** displays weak partial agonism at EP2 receptors at high micromolar concentrations. Researchers using concentrations >1 μ M must control for potential EP2 artifacts.

Signaling Pathway

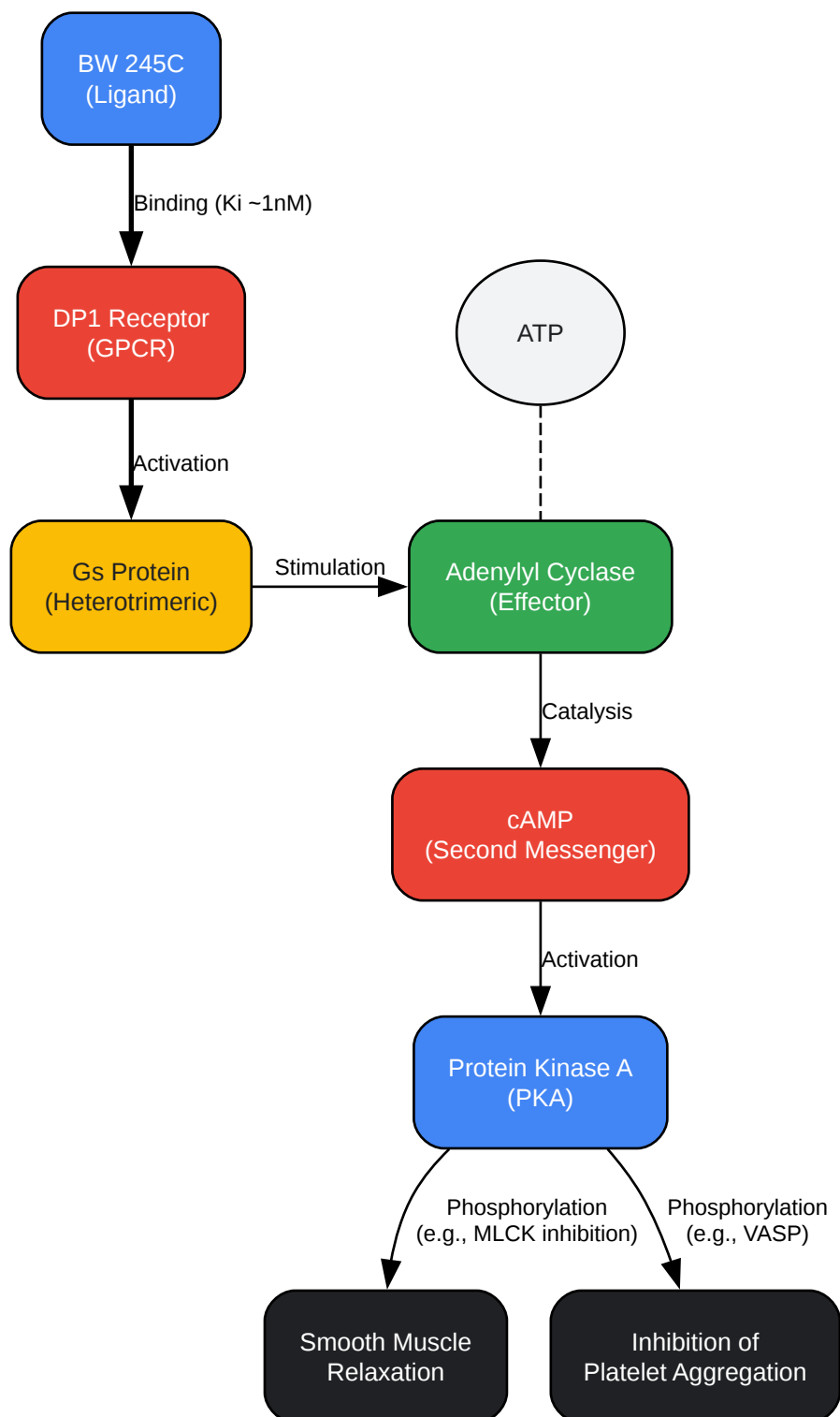
Upon binding to the DP1 receptor, **BW 245C** induces a conformational change that promotes coupling with the stimulatory G-protein (

). This initiates the canonical adenylyl cyclase pathway.

Mechanism of Action:

- Ligand Binding: **BW 245C** binds to the transmembrane domain of DP1.
- Coupling: The receptor activates the subunit.[3][4]
- cAMP Generation: Activated stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).
- PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).[3]

- Downstream Effectors: PKA phosphorylates target proteins (e.g., VASP in platelets, MLCK in smooth muscle), leading to vasorelaxation and inhibition of platelet aggregation.



[Click to download full resolution via product page](#)

Figure 1: Canonical

-coupled signaling cascade activated by **BW 245C** leading to vasorelaxation and anti-aggregation.

Validated Experimental Methodologies

Protocol 1: Inhibition of Platelet Aggregation (Functional Assay)

Rationale: This is the "gold standard" functional assay for DP1 agonism. DP1 activation elevates cAMP in platelets, which sequester calcium and prevent the shape change required for aggregation.

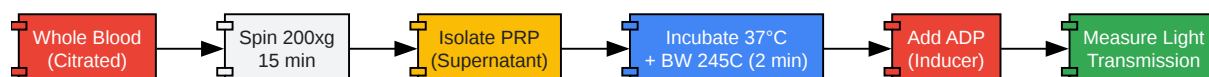
Materials:

- Fresh human whole blood (citrated).
- **BW 245C** (Stock: 10 mM in DMSO).
- Aggregation Inducer: ADP (2-10 μ M) or Collagen.
- Light Transmission Aggregometer (LTA).

Step-by-Step Workflow:

- Preparation of PRP: Centrifuge whole blood at 200 x g for 15 minutes at room temperature. Collect the supernatant (Platelet-Rich Plasma - PRP).
- Preparation of PPP: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for the 100% transmission baseline.
- Incubation:
 - Aliquot 450 μ L of PRP into cuvettes.
 - Add 5 μ L of **BW 245C** (Final conc: 1 nM - 1 μ M) or Vehicle (DMSO).

- Incubate at 37°C for 2 minutes. Note: Short incubation is sufficient due to rapid GPCR kinetics.
- Induction: Add 50 μL of ADP (optimized to produce sub-maximal aggregation, typically 5 μM).
- Measurement: Record light transmission for 5-7 minutes.
- Analysis: Calculate % Inhibition of Aggregation relative to the vehicle control.



[Click to download full resolution via product page](#)

Figure 2: Workflow for assessing **BW 245C** anti-aggregatory activity in human platelet-rich plasma.

Protocol 2: Cell-Based cAMP Accumulation Assay

Rationale: To confirm receptor specificity and potency (

) in a controlled cellular environment (e.g., HEK293 cells stably expressing DP1).

Critical Control: Because **BW 245C** is a

agonist, a phosphodiesterase (PDE) inhibitor is required to prevent the rapid degradation of generated cAMP, ensuring the signal is detectable.

Step-by-Step Workflow:

- Cell Seeding: Seed HEK293-DP1 cells in a 96-well plate (50,000 cells/well). Incubate overnight.
- Pre-treatment: Wash cells with HBSS. Add buffer containing IBMX (500 μM) (PDE inhibitor). Incubate for 30 minutes at 37°C.
- Stimulation: Add **BW 245C** (Serial dilutions:

M to

M). Incubate for 15-30 minutes.

- Lysis & Detection: Aspirate supernatant. Lyse cells and quantify cAMP using a competitive immunoassay (e.g., HTRF or ELISA).
- Data Analysis: Plot Log[Agonist] vs. Response. The expected should be in the 0.5 - 2.0 nM range.

Therapeutic Potential & Physiological Effects

Research utilizing **BW 245C** has elucidated several key physiological roles of the DP1 receptor:

- Cardiovascular:
 - Vasodilation: **BW 245C** induces relaxation of vascular smooth muscle, particularly in skeletal muscle arterioles, leading to systemic hypotension.
 - Mechanism: cAMP-mediated inhibition of Myosin Light Chain Kinase (MLCK).
- Ocular:
 - IOP Reduction: Topical application lowers intraocular pressure (IOP), suggesting potential utility in glaucoma therapy, distinct from the FP-receptor mechanism of latanoprost.
- Metabolic (Emerging):
 - Anti-Obesity: Recent studies in ApoE^{-/-} mice indicate that **BW 245C** treatment inhibits diet-induced weight gain and reduces food intake, highlighting a novel neuro-metabolic role for DP1.

References

- Orchard, M. A., et al. (1983). "Cardiovascular and platelet effects in man of **BW 245C**, a stable mimic of epoprostenol (PGI₂).¹" British Journal of Clinical Pharmacology.

- Townsley, M. I., et al. (1983). "Selectivity of **BW 245C** for Prostaglandin D2 (DP) receptors." Prostaglandins.[1][5][6]
- Wright, D. H., et al. (1998). "Characterization of the recombinant human prostanoid DP receptor and identification of L-644,698, a novel selective DP agonist." British Journal of Pharmacology.[1]
- Sharif, N. A., et al. (2004).[7] "Molecular pharmacology of the DP/EP2 class prostaglandin AL-6598...". Journal of Ocular Pharmacology and Therapeutics.
- Jain, M., et al. (2018).[8] "DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice." [8] Obesity Research & Clinical Practice.
- IUPHAR/BPS Guide to Pharmacology. "**BW 245C** Ligand Page."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [pnas.org](https://pubs.pnas.org) [pnas.org]
- 2. [PubChemLite - Bw 245c \(C19H32N2O5\)](https://pubchemlite.lcsb.uni.lu) [pubchemlite.lcsb.uni.lu]
- 3. [youtube.com](https://www.youtube.com) [youtube.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [Prostaglandin DP1 receptor - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [Molecular pharmacology of the DP/EP2 class prostaglandin AL-6598 and quantitative autoradiographic visualization of DP and EP2 receptor sites in human eyes - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 8. [DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice - PubMed](#) [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Pharmacological Profile of BW 245C: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668152/docs#pharmacological-profile-of-bw-245c-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)